![molecular formula C11H13ClO2 B11720643 2-(Allyloxy)-4-methoxybenzyl Chloride](/img/structure/B11720643.png)
2-(Allyloxy)-4-methoxybenzyl Chloride
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Overview
Description
2-(Allyloxy)-4-methoxybenzyl chloride is an organic compound that features an allyloxy group and a methoxy group attached to a benzyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-methoxybenzyl chloride typically involves the reaction of 2-(allyloxy)-4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or phosphite ester, which subsequently decomposes to yield the desired benzyl chloride derivative .
Industrial Production Methods
On an industrial scale, the preparation of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzyl chloride moiety can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Epoxides or hydroxylated products.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Protecting Group in Synthesis
One of the primary applications of 2-(Allyloxy)-4-methoxybenzyl chloride is as a protecting group for alcohols and carboxylic acids during multi-step organic syntheses. The compound can be easily introduced and subsequently removed under mild conditions, making it ideal for complex synthetic pathways where selective functionalization is required. For instance, it has been utilized in the total synthesis of various natural products, where the protection of sensitive functional groups is crucial for maintaining structural integrity throughout the reaction sequence .
2.2. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functionalities, enhancing the biological activity of the resulting compounds. For example, derivatives of this compound have been explored for their antimicrobial properties, demonstrating efficacy against various bacterial strains .
Medicinal Chemistry Applications
3.1. Anticancer Activity
Recent studies have highlighted the potential of compounds derived from this compound in anticancer research. For instance, derivatives exhibiting structural similarities have shown promising cytotoxic effects against human cancer cell lines, suggesting that modifications to this scaffold could lead to new anticancer agents . The incorporation of this compound into drug design frameworks allows researchers to explore structure-activity relationships (SAR) that could enhance therapeutic efficacy.
3.2. Antimicrobial Agents
Research has also indicated that derivatives of this compound possess antimicrobial properties. In vitro evaluations have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, making these compounds candidates for further development as antimicrobial agents . The ability to modify the side chains on this core structure opens avenues for creating more potent derivatives.
Material Science Applications
4.1. Polymer Chemistry
In material science, this compound can be utilized in polymer synthesis as a monomer or a cross-linking agent. Its allyl group facilitates radical polymerization processes, leading to polymers with enhanced thermal stability and mechanical properties . This application is particularly relevant in developing advanced materials for coatings and adhesives.
4.2. Functionalized Surfaces
The compound can also be employed to functionalize surfaces through self-assembled monolayers (SAMs), imparting specific chemical functionalities that are beneficial for biosensors or catalysis applications . The versatility of the allyloxy group allows for further modifications post-attachment to tailor surface properties.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-methoxybenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The allyloxy group can participate in radical reactions, forming intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)benzyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzyl chloride: Lacks the allyloxy group, limiting its reactivity in radical reactions.
Eugenol (4-allyl-2-methoxyphenol): Contains a hydroxyl group instead of a chloride, making it more suitable for biological applications.
Uniqueness
2-(Allyloxy)-4-methoxybenzyl chloride is unique due to the presence of both allyloxy and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3 |
InChI Key |
JGVGDUOKNNTMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)OCC=C |
Origin of Product |
United States |
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